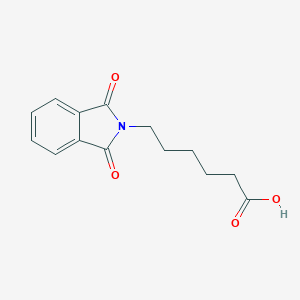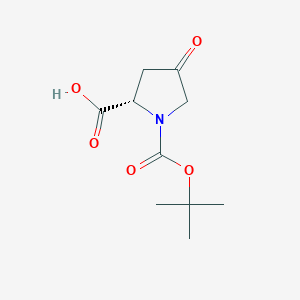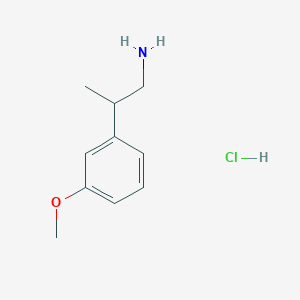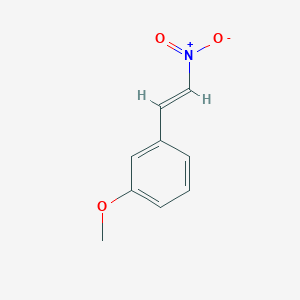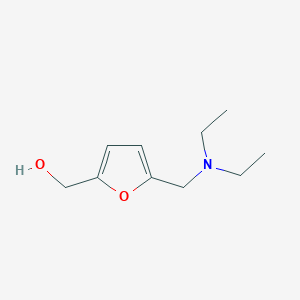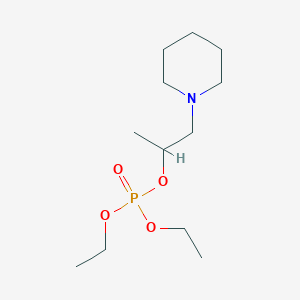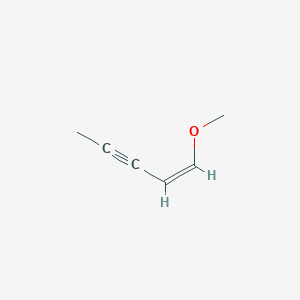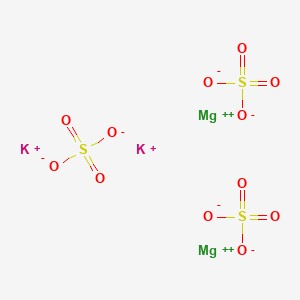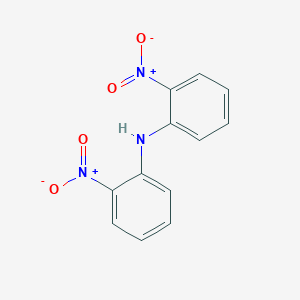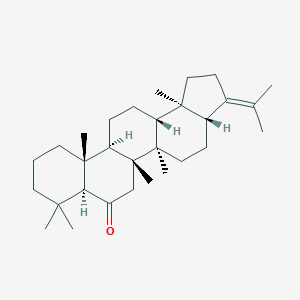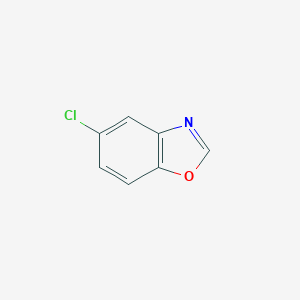
5-Cloro-benzoxazol
Descripción general
Descripción
5-Chlorobenzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom substituted at the 5-position of the benzoxazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-Chlorobenzoxazole and its derivatives can be achieved through various methods. For instance, 5-chloroisoxazoles can be transformed into 5-azidoisoxazoles by displacement of the chlorine atom with an azide ion, which can further undergo thermal decomposition to yield different products . Additionally, 4-alkyl-5-aminoisoxazoles have been synthesized through nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, showcasing the versatility of chlorinated precursors in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been determined using spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the orthorhombic crystalline structure and provide detailed information on bond lengths, bond angles, and torsion angles . Similarly, the structure of 2-amino-5-chlorobenzoxazole has been optimized using density functional theory (DFT), which allows for the prediction of molecular properties and the influence of substituents like chlorine and amino groups on the compound's behavior .
Chemical Reactions Analysis
The reactivity of chlorinated heterocycles enables the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of diverse nitrogenous heterocycles, including benzimidazoles and quinoxalinones . The presence of a chlorine atom in these molecules often facilitates further functionalization through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoxazole derivatives can be deduced from experimental and theoretical studies. Spectroscopic techniques such as FTIR, FT-Raman, NMR, and UV-Visible spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical shifts of these compounds . The presence of a chlorine atom significantly affects the electronic properties of the molecule, as seen in the case of 2-amino-5-chlorobenzoxazole, where the chlorine atom and amino group influence the skeletal modes and proton chemical shifts .
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
5-Cloro-benzoxazol: se ha estudiado por su potencial como agente antibacteriano. La investigación indica que los derivados del benzoxazol pueden ser efectivos contra una gama de bacterias, incluidas las cepas Gram-positivas y Gram-negativas . La eficacia del compuesto se compara a menudo con los antibióticos establecidos como la ofloxacina, lo que sugiere su posible uso en el tratamiento de infecciones bacterianas resistentes a los antibióticos tradicionales.
Eficacia antifúngica
En el ámbito del tratamiento antifúngico, This compound y sus derivados han mostrado resultados prometedores. Compuestos específicos han demostrado alta potencia contra cepas fúngicas como Candida albicans y Aspergillus niger, con concentraciones mínimas inhibitorias (CMI) que son competitivas con los medicamentos antifúngicos estándar como el fluconazol .
Actividad anticancerígena
Las propiedades anticancerígenas de los derivados de This compound han sido un área significativa de investigación. Estos compuestos se han probado contra varias líneas celulares cancerosas, incluido el carcinoma colorrectal humano (HCT116), y algunos han mostrado valores prometedores de IC50, lo que indica su potencial como agentes quimioterapéuticos .
Potencial antiinflamatorio
Los derivados del benzoxazol, incluido This compound, se han explorado por sus propiedades antiinflamatorias. Esta aplicación es crucial ya que la inflamación es una vía común en muchas enfermedades, y los agentes antiinflamatorios efectivos pueden tener amplias implicaciones terapéuticas .
Actividad antiparkinsoniana
La investigación sobre enfermedades neurodegenerativas también ha destacado el posible uso de This compound en el tratamiento de afecciones como la enfermedad de Parkinson. La capacidad del compuesto para interactuar con las vías biológicas relevantes para estas enfermedades lo convierte en un candidato para estudios adicionales en este campo .
Propiedades antivirales
Las capacidades antivirales de This compound son otra vía emocionante de investigación. Se ha observado su efectividad contra virus, incluido el virus de la hepatitis C, lo que podría conducir a nuevos tratamientos para infecciones virales que son difíciles de controlar con los medicamentos existentes .
Mecanismo De Acción
Target of Action
5-Chlorobenzoxazole, also known as Chlorzoxazone, primarily targets mast cells . Mast cells play a crucial role in the immune system and are involved in inflammatory responses .
Biochemical Pathways
It is known that the compound’s action primarily occurs at the level of the spinal cord and subcortical areas of the brain . This suggests that it may influence pathways related to pain perception and muscle relaxation .
Pharmacokinetics
It is known that the compound has been used in various in vitro studies for its antimicrobial and anticancer activities .
Result of Action
The molecular and cellular effects of 5-Chlorobenzoxazole’s action include the inhibition of mast cell degranulation, which prevents the release of histamine and SRS-A . This can lead to a reduction in inflammation and allergic reactions . Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chlorobenzoxazole. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the compound’s stability and activity . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Chlorobenzoxazole has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
5-Chlorobenzoxazole has been shown to have potent anticancer activity . It targets a wide range of metabolic pathways and cellular processes in cancer pathology . It has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Chlorobenzoxazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The structural makeup of the 5-Chlorobenzoxazole scaffold allows efficient interaction with biological targets .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
Metabolic Pathways
5-Chlorobenzoxazole is involved in various metabolic pathways. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways .
Transport and Distribution
The structural makeup of the 5-Chlorobenzoxazole scaffold allows efficient interaction with biological targets .
Subcellular Localization
Subcellular location can be determined by fluorescent protein tagging or mass spectrometry detection in subcellular purifications and by prediction using protein sequence features .
Propiedades
IUPAC Name |
5-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQXAYLHOSRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169201 | |
| Record name | Benzoxazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17200-29-2 | |
| Record name | 5-Chlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017200292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17200-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


